N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine
Description
Properties
IUPAC Name |
N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBLIFXKQYDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(=NO)C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Isoindoline Core
The synthesis begins with the construction of the 3,3a,5,6,7,7a-hexahydro-1H-isoindole scaffold. This bicyclic structure is typically generated via intramolecular cyclization reactions. For example, thermal or acid-catalyzed cyclization of appropriately substituted precursors, such as N-protected amines or amides, facilitates ring closure. A key intermediate, 3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-amine, is often prepared using reductive amination or Diels-Alder reactions.
Controlled temperatures (ranging from 60°C to 120°C) and inert atmospheres are critical to prevent side reactions, such as over-reduction or oxidation. Solvent selection (e.g., toluene or tetrahydrofuran) also influences reaction efficiency, with polar aprotic solvents favoring cyclization kinetics.
The benzylation step achieves moderate yields (50–70%), with unreacted starting materials often recycled to improve overall efficiency.
Hydroxylamine Functionalization
The hydroxylamine group is incorporated through condensation reactions between the isoindol-4-ylidene intermediate and hydroxylamine hydrochloride. This step is performed in aqueous or alcoholic media under mildly acidic conditions (pH 4–6). The reaction mechanism involves nucleophilic attack of the hydroxylamine oxygen on the electrophilic carbon of the isoindol-4-ylidene moiety, followed by proton transfer to stabilize the product.
Key challenges include managing competing side reactions, such as over-oxidation to nitroso derivatives or dimerization. To mitigate these issues, researchers employ slow reagent addition and strict temperature control (0–10°C). Purification via column chromatography or recrystallization yields the final compound with >90% purity.
Optimization Strategies for Improved Efficiency
Catalytic Enhancements
Recent studies explore the use of transition metal catalysts, such as palladium or copper complexes, to accelerate critical steps. For instance, Pd-catalyzed coupling reactions reduce benzylation times from 24 hours to 6 hours while maintaining yields above 65%. Similarly, copper(I) iodide enhances the hydroxylamine condensation step by stabilizing reactive intermediates.
Solvent and Temperature Effects
Systematic solvent screening reveals that mixed solvent systems (e.g., THF/water) improve solubility of both hydrophilic and hydrophobic intermediates. Elevated temperatures (70–80°C) during cyclization steps reduce reaction times by 30% without compromising product integrity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of intermediates and the final product. Key signals include:
-
1H NMR : A singlet at δ 2.8–3.2 ppm for the isoindoline methylene groups.
-
13C NMR : A resonance at δ 160–165 ppm for the imine carbon adjacent to the hydroxylamine group.
Mass spectrometry (MS) provides molecular weight verification, with the parent ion observed at m/z 244.33 [M+H]+.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized isoindoline compounds .
Scientific Research Applications
N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-benzyl-octahydro-1H-isoindol-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and leading to various biological effects. The benzyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The target compound shares key functional groups with analogs:
- Hydroxylamine/Oxime Groups: Common in compounds like N-(5,6,7,8-tetrahydro-8-hydroxyimino-2-oxo-2H-1-benzopyran-3-yl)benzamide () and (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (). These groups influence reactivity, enabling participation in redox reactions or hydrogen bonding .
- Heterocyclic Cores : The isoindole system in the target contrasts with benzopyran (), indole (), and pyridoindole () cores in analogs. Saturation (hexahydro isoindole) may enhance conformational flexibility compared to aromatic systems .
Table 1: Structural Comparison
Analytical and Spectroscopic Data
- NMR and MS: Analogs like those in and show characteristic NMR signals for NH and aromatic protons (e.g., δ11.80 for NH in ) and ESI-MS peaks (e.g., m/z=537 [M+H]+ in ). The target compound would likely exhibit similar diagnostic peaks for its benzyl and hydroxylamine groups .
- Crystallography : highlights close agreement between computational and experimental bond angles (e.g., 124.87° for C-N-C), suggesting reliable modeling for the target’s geometry .
Biological Activity
N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
The molecular formula of this compound is . The compound features a hydroxylamine functional group which is known to influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| Synonyms | N-(2-benzyl-octahydro-1H-isoindol-4-ylidene) |
| InChI | InChI=1S/C15H20N2O/c18-16-15... |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have shown that certain hydroxylamine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting topoisomerase II activity .
Case Study:
A study on benzopsoralens demonstrated that derivatives with hydroxymethyl groups exhibited marked antiproliferative effects in mammalian cells. This suggests that the structural features present in N-(2-benzyl...) may also contribute to similar mechanisms against cancer cells .
Antifungal Activity
The compound has shown potential antifungal properties against Candida species. Research indicates that structurally related oximes can disrupt the formation of fungal biofilms and affect membrane permeability without exhibiting significant toxicity to human cells .
Mechanism:
The proposed mechanism involves the downregulation of cellular phosphorylation due to inhibition of protein kinases in fungal cells . This suggests that N-(2-benzyl...) may share similar pathways in exerting antifungal effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-(2-benzyl...) derivatives. The presence of specific functional groups and their positions can significantly influence the compound's efficacy against various biological targets.
Key Findings:
- Hydroxylamine Group: Essential for biological activity; it may facilitate interactions with target proteins.
- Benzyl Substitution: Enhances lipophilicity and may improve cell membrane penetration.
- Hexahydroisoindole Core: Provides structural stability and may interact favorably with biological targets.
Q & A
Q. What are the optimal synthetic routes for N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine, and how can purity be validated?
- Methodological Answer : Multi-step synthesis typically involves cyclization of isoindole precursors followed by hydroxylamine conjugation. For example, a two-step procedure (similar to ) can achieve yields >85% using hydrazine derivatives and catalytic hydrogenation. Purity validation requires cross-referencing ¹H/¹³C NMR (to confirm regioselectivity and stereochemistry), HPLC (≥95% purity threshold), and mass spectrometry (to rule out byproducts). Discrepancies in spectral data should be resolved by repeating reactions under inert atmospheres to avoid oxidation artifacts .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-MS to monitor degradation products. For pH stability, prepare buffered solutions (pH 2–12) and incubate samples at 25°C and 40°C. Track decomposition kinetics via UV-Vis spectroscopy (λmax ~250–300 nm for isoindole derivatives). For thermal stability, use TGA-DSC to identify decomposition thresholds. Cross-validate with FTIR to detect structural changes (e.g., loss of hydroxylamine moieties) .
Advanced Research Questions
Q. What experimental design strategies can resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Apply factorial design ( ) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design testing temperature (25°C vs. 60°C), solvent (THF vs. DCM), and catalyst (Pd/C vs. Raney Ni) can identify interactions affecting yield. Use ANOVA to quantify variable significance. Reconcile discrepancies by replicating conditions from conflicting studies and analyzing intermediates via in situ FTIR or NMR .
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model frontier molecular orbitals (HOMO/LUMO), charge distribution, and nucleophilic/electrophilic sites. Compare with experimentalXRD data (if available) to validate geometry. For reaction mechanisms, simulate transition states and calculate activation energies for key steps (e.g., hydroxylamine conjugation). Tools likeCOMSOL Multiphysics ( ) can integrate kinetics and thermodynamics for process optimization .
Q. What interdisciplinary approaches can elucidate the compound’s potential in biological systems (e.g., enzyme inhibition)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) and MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Validate with in vitro assays: measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., ATPase activity). Cross-reference with SAR studies to optimize substituents on the isoindole core for enhanced bioactivity .
Data Analysis and Theoretical Frameworks
Q. How should researchers address inconsistencies in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry. For unexpected shifts, consider dynamic effects (e.g., tautomerism) or paramagnetic impurities. Compare with crystallographic data (if available) to confirm molecular conformation. If contradictions persist, employ variable-temperature NMR to probe equilibrium states or solvent-dependent conformational changes .
Q. What theoretical frameworks guide the study of this compound’s interactions with biomolecules?
- Methodological Answer : Apply molecular orbital theory to predict reactivity in biological environments (e.g., electron-deficient isoindole rings as electrophilic centers). For intermolecular interactions, use Hammett linear free-energy relationships to correlate substituent effects with binding constants. Integrate QSAR models to prioritize synthetic targets based on predicted bioactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
